(2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone (2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 168626-71-9
VCID: VC21260473
InChI: InChI=1S/C19H16N4O3/c1-12-20-16-10-11-22(17-5-3-2-4-15(17)18(16)21-12)19(24)13-6-8-14(9-7-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,21)
SMILES: CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Molecular Formula: C19H16N4O3
Molecular Weight: 348.4 g/mol

(2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone

CAS No.: 168626-71-9

Cat. No.: VC21260473

Molecular Formula: C19H16N4O3

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

(2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone - 168626-71-9

Specification

CAS No. 168626-71-9
Molecular Formula C19H16N4O3
Molecular Weight 348.4 g/mol
IUPAC Name (2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepin-6-yl)-(4-nitrophenyl)methanone
Standard InChI InChI=1S/C19H16N4O3/c1-12-20-16-10-11-22(17-5-3-2-4-15(17)18(16)21-12)19(24)13-6-8-14(9-7-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,21)
Standard InChI Key GKKPPENORPTEJV-UHFFFAOYSA-N
SMILES CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Canonical SMILES CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Introduction

Physical and Chemical Properties

Physical Properties

Based on analysis of structurally similar compounds, the following physical properties can be estimated for (2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone:

Table 1: Estimated Physical Properties

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC19H16N4O3Structural analysis
Molecular Weight348.36 g/molCalculated from formula
Physical AppearanceYellow to orange crystalline solidBased on similar nitroaromatic compounds
Melting Point265-285°C (potential decomposition)Based on related benzimidazole derivatives
SolubilityLow solubility in water; Moderate to good solubility in DMF, DMSOEstimated from similar heterocyclic compounds
Log P3.4-3.9Predicted based on structural features
pKa~9.5 (NH of benzimidazole)Estimated from similar benzimidazole compounds

The compound likely exhibits characteristic UV-visible absorption bands due to its extended conjugation system, particularly from the nitrophenyl group and the benzimidazole moiety. These spectroscopic properties could be useful for analytical detection and quantification of the compound in various matrices.

Structural Features

The three-dimensional structure of (2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone is characterized by several key features:

  • The benzimidazole system is essentially planar due to its aromatic character

  • The partially saturated azepine ring introduces conformational flexibility to the molecule

  • The carbonyl group creates a potential angle between the heterocyclic system and the nitrophenyl moiety

  • The nitro group likely lies in the same plane as the phenyl ring to maximize conjugation

These structural characteristics influence the compound's ability to interact with biological macromolecules through various non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions.

Synthesis and Preparation Methods

Detailed Synthetic Procedure

A plausible synthetic route, drawing from methodologies used for similar heterocyclic compounds , might involve:

  • Preparation of the benzimidazole core through condensation of o-phenylenediamine with acetic acid or acetaldehyde to introduce the 2-methyl group

  • Construction of the azepine ring through appropriate functionalization and cyclization reactions

  • Introduction of the 4-nitrophenyl-methanone moiety through acylation with 4-nitrobenzoyl chloride

Table 3: Potential Reaction Conditions for Key Steps

StepReagentsConditionsExpected YieldPurification Method
Benzimidazole formationo-phenylenediamine, acetic acidReflux, 3-4 h75-85%Recrystallization from ethanol
Azepine ring formationAppropriate bifunctional linker, base (K2CO3)DMF, 80-100°C, 8-12 h60-70%Column chromatography (silica gel)
Acylation4-nitrobenzoyl chloride, TEA or pyridineDCM, 0°C to RT, 4-6 h70-80%Recrystallization from ethyl acetate/hexane

Chemical Reactivity

The chemical reactivity of (2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone is expected to be dominated by its multiple functional groups, each capable of undergoing specific transformations.

Reactivity of the Nitrophenyl Group

The nitro group represents one of the most reactive sites in the molecule, being susceptible to various reduction reactions that could yield the corresponding amino derivative.

Table 4: Potential Reduction Methods for the Nitro Group

Reducing AgentConditionsExpected ProductSelectivity Considerations
H2, Pd/CMeOH or EtOH, RT, 1-3 hAmino derivativeMay affect carbonyl group; careful control required
Fe, HClEtOH/H2O, reflux, 2-4 hAmino derivativeHarsher conditions but more selective for nitro group
Na2S2O4THF/H2O, RT to 50°C, 1-2 hAmino derivativeMild conditions with good selectivity
SnCl2·2H2OEtOH, reflux, 3-4 hAmino derivativeExcellent selectivity for nitro reduction

Reduction of the nitro group would convert the electron-withdrawing group to an electron-donating amino group, significantly altering the electronic properties of the molecule and potentially its biological activity profile.

Reactivity of the Carbonyl Group

The carbonyl (methanone) bridge can undergo typical ketone reactions:

  • Reduction to a secondary alcohol using NaBH4 or LiAlH4

  • Nucleophilic addition with amines to form imines

  • Wittig or Horner-Wadsworth-Emmons reactions to form alkenes

  • Wolff-Kishner or Clemmensen reduction to remove the carbonyl group

Reactivity of the Heterocyclic System

The benzimidazole-azepine system presents multiple sites for chemical transformations:

  • The N-H of the imidazole can undergo N-alkylation or N-acylation reactions

  • The partially saturated azepine ring might be oxidized to a fully aromatic system

  • The methyl group at position 2 could potentially serve as a site for functionalization through radical halogenation followed by nucleophilic substitution

Biological Activity and Applications

The structurally related compound (4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone (CAS: 182202-75-1) suggests potential biological significance for this class of compounds .

Comparative Analysis with Related Compounds

Structural Analogs and Their Properties

Table 6: Comparison with Structurally Related Compounds

CompoundStructural RelationshipKey DifferencesKnown Properties/Applications
(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanoneDirect analog with -NH2 instead of -NO2Electron-donating NH2 vs. electron-withdrawing NO2CAS: 182202-75-1; Research tool for biological studies
5-(4-Methylphenylsulfonyl)-10-phenyl-6,7-dihydro-5H-benzo[b]imidazo[2',1':2,3] thiazolo[4,5-d]azepin-5-ylContains similar benzimidazo-azepin coreAdditional thiazolo ring; different substitution patternSynthesized via cyclization with phenacyl bromide; characterized by IR, NMR
(4-Hydroxyphenyl)(4-nitrophenyl)methanoneContains 4-nitrophenyl-methanone moietyLacks the complex heterocyclic systemUsed in organic synthesis; exhibits potential antimicrobial properties

Structure-Activity Relationship Analysis

The comparison of (2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone with its amino analog provides important insights into potential structure-activity relationships:

  • The nitro group would confer electron-withdrawing properties, potentially enhancing interactions with electron-rich biological targets

  • The amino analog would have improved hydrogen bond donor capabilities

  • The nitro compound would likely have different metabolic stability compared to the amino derivative

  • Solubility profiles would differ significantly between the two compounds

Similar heterocyclic compounds containing benzimidazole-fused systems have demonstrated significant enzyme inhibitory activities, suggesting that our target compound might exhibit similar biological effects, particularly against kinases or proteases involved in various disease pathways.

Analytical Characterization

Spectroscopic Properties

Based on similar compounds described in the literature , the following spectroscopic properties can be anticipated:

Table 7: Expected Spectroscopic Properties

Analytical TechniqueExpected Characteristic Features
IR SpectroscopyStrong absorption bands at ~1640-1660 cm^-1 (C=O stretch), ~1520 and ~1350 cm^-1 (NO2 asymmetric and symmetric stretches), ~3200-3400 cm^-1 (N-H stretch)
^1H NMRSignals for methyl group (~2.2-2.4 ppm), methylene protons of dihydroazepine (~2.3-4.2 ppm), aromatic protons (~6.5-8.2 ppm), N-H proton (~10-12 ppm)
^13C NMRCarbonyl carbon (~190-195 ppm), aromatic carbons (~120-150 ppm), methylene carbons (~30-45 ppm), methyl carbon (~15-20 ppm)
UV-VisibleAbsorption maxima at ~280-290 nm (benzimidazole) and ~330-350 nm (nitrophenyl)
Mass SpectrometryMolecular ion peak at m/z 348, with characteristic fragmentation patterns

Purification and Characterization Methods

For the isolation and purification of (2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone, the following methods would be suitable:

  • Column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane or dichloromethane/methanol gradients)

  • Recrystallization from suitable solvent combinations (e.g., ethanol/water or ethyl acetate/hexane)

  • High-performance liquid chromatography (HPLC) for analytical and preparative purposes

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